![molecular formula C9H13N3O B1604684 1-(Pyrazin-2-yl)piperidin-4-ol CAS No. 420844-68-4](/img/structure/B1604684.png)
1-(Pyrazin-2-yl)piperidin-4-ol
Overview
Description
“1-(Pyrazin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.21902 . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of “1-(Pyrazin-2-yl)piperidin-4-ol” and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “1-(Pyrazin-2-yl)piperidin-4-ol” consists of a piperidine ring attached to a pyrazine ring via a single bond . The compound has been characterized by IR, Raman, (1)H NMR and UV-Vis spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyrazin-2-yl)piperidin-4-ol” include its molecular formula (C9H13N3O), molecular weight (179.21902), and its structure . Additional properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Drug Design and Synthesis
Piperidines, including 1-(Pyrazin-2-yl)piperidin-4-ol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
HIV Treatment
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The primary interest was in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .
Synthesis of Piperidine Derivatives
The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Spectroscopic Analysis
The organic compound 1-(pyrazin-2-yl) piperidin-2-ol has been synthesized and characterized by IR, Raman, (1)H NMR and UV-Vis spectroscopy .
Structural Analysis
The molecular structure and conformational aspects of 1-(pyrazin-2-yl)piperidin-4-ol were studied using B3LYP level with 6-31G (d,p) p basis set .
Development of Fast and Cost-Effective Methods for Synthesis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Future Directions
Piperidine derivatives, including “1-(Pyrazin-2-yl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7-8,13H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZNWLWBIBYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636000 | |
Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)piperidin-4-ol | |
CAS RN |
420844-68-4 | |
Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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